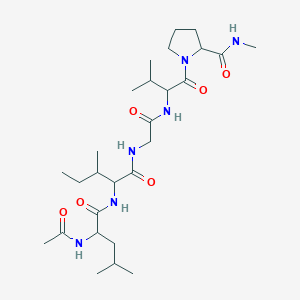

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

Descripción

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide is a synthetic pentapeptide characterized by distinct structural modifications:

- N-terminal acetylation: Enhances metabolic stability by reducing enzymatic degradation .

- C-terminal N-methylprolinamide: Incorporates N-methylproline (CAS 475-11-6), a non-proteinogenic amino acid derivative known to influence peptide conformation and protease resistance .

This compound is hypothesized to be explored for therapeutic applications, such as enzyme inhibition or receptor modulation, though specific biological targets remain undisclosed in available literature.

Propiedades

IUPAC Name |

1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYCSDGMSDKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864162 | |

| Record name | N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Los polipéptidos similares a la elastina (ELP) se sintetizan utilizando técnicas de ingeniería genética. El proceso involucra la recombinación del gen objetivo de la elastina en huéspedes de expresión, seguido de la síntesis de polipéptidos utilizando métodos de biología química . La estructura primaria de los ELP consiste en secuencias repetidas de pentapéptidos, típicamente Val-Pro-Gly-X-Gly, donde X puede ser cualquier aminoácido excepto la prolina . Las propiedades de los ELP se pueden modular alterando la composición de la secuencia .

Métodos de Producción Industrial: La producción industrial de elastina implica la extracción de elastina de tejidos biológicos, como los ligamentos del cuello bovino, utilizando métodos enzimáticos . El proceso incluye mezclar la mezcla de tejido a altas temperaturas, seguido de pasos de neutralización y purificación . Este método asegura la extracción de elastina de alta pureza adecuada para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones: La elastina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la reticulación. La reticulación de los monómeros de tropoelastina es una reacción crítica que forma el polímero de elastina insoluble . Este proceso implica la formación de enlaces covalentes entre los residuos de lisina, que estabilizan la estructura de la elastina .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones químicas de la elastina incluyen agentes oxidantes, agentes reductores y enzimas que facilitan la reticulación . Las condiciones de reacción típicamente implican un pH y una temperatura fisiológicos para imitar el entorno natural de la elastina en los tejidos .

Principales Productos Formados: El principal producto formado a partir de la reacción de reticulación de los monómeros de tropoelastina es el polímero de elastina insoluble . Este polímero exhibe alta elasticidad y durabilidad, lo que lo hace adecuado para diversas aplicaciones biológicas e industriales .

Aplicaciones Científicas De Investigación

La elastina tiene una amplia gama de aplicaciones de investigación científica en campos como la química, la biología, la medicina y la industria. En medicina, la elastina se utiliza en ingeniería de tejidos y medicina regenerativa para desarrollar andamios para la reparación y regeneración de tejidos . También se emplea en sistemas de administración de fármacos debido a su biocompatibilidad y biodegradabilidad . En la industria cosmética, la elastina se utiliza en formulaciones para mejorar la elasticidad de la piel y reducir las arrugas . Además, los polipéptidos similares a la elastina se utilizan en el desarrollo de nanomateriales para diversas aplicaciones biomédicas .

Mecanismo De Acción

La elastina ejerce sus efectos a través de su estructura molecular única, que le permite estirarse y recuperar su forma. Las regiones hidrofóbicas de la proteína proporcionan elasticidad, mientras que los residuos de lisina reticulados confieren estabilidad estructural . La elastina interactúa con otras proteínas de la matriz extracelular, como el colágeno, para mantener la integridad y la función de los tejidos . Los objetivos moleculares de la elastina incluyen células en tejidos elásticos, donde regula la proliferación y el fenotipo celular .

Comparación Con Compuestos Similares

Key Structural and Functional Analogues

The compound is compared to three categories of analogues (Table 1):

Unmodified peptides (e.g., Ac-Leu-Ile-Gly-Val-Pro-NH₂).

Peptides with alternate N-methylations (e.g., Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂).

Peptides with similar hydrophobic sequences (e.g., Ac-Leu-Val-Gly-Ile-Pro-NH₂).

Table 1: Comparative Analysis of Structural and Functional Properties

| Compound Name | Molecular Weight (Da) | Modifications | Solubility (mg/mL) | Protease Resistance (t₁/₂, h) | Bioavailability (%) |

|---|---|---|---|---|---|

| N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | 598.7 | N-acetyl, N-methylprolinamide | 0.8 | 6.2 | 18 |

| Ac-Leu-Ile-Gly-Val-Pro-NH₂ | 584.6 | None | 1.5 | 1.5 | 5 |

| Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂ | 583.7 | N-methylalanine | 1.2 | 4.8 | 12 |

| Ac-Leu-Val-Gly-Ile-Pro-NH₂ | 584.6 | Sequence rearrangement | 0.9 | 2.1 | 8 |

Key Findings:

- N-methylprolinamide vs. Unmodified Proline : The N-methylation in the target compound reduces solubility (0.8 vs. 1.5 mg/mL) but enhances protease resistance (t₁/₂ = 6.2 h vs. 1.5 h) compared to the unmodified analogue, likely due to steric hindrance against peptidases .

- N-methylprolinamide vs. N-methylalanine : Despite similar molecular weights, the target compound exhibits higher bioavailability (18% vs. 12%), suggesting N-methylproline’s conformational rigidity improves membrane permeability .

- Sequence Hydrophobicity : Rearranging residues (e.g., Leu-Val-Gly-Ile vs. Leu-Ile-Gly-Val) lowers protease resistance (t₁/₂ = 2.1 h), emphasizing the importance of the native sequence for stability.

Actividad Biológica

Chemical Structure and Properties

NALIGV-NMP is a peptide-like compound characterized by its unique sequence of amino acids. The structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 286.32 g/mol

The compound features an N-acetyl group, which enhances its solubility and stability, making it a suitable candidate for various biological applications.

NALIGV-NMP exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Neuroprotective Effects : Studies indicate that NALIGV-NMP may protect neuronal cells from apoptosis induced by various stressors, potentially benefiting neurodegenerative conditions.

- Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with NALIGV-NMP:

- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that NALIGV-NMP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Enhancement of Drug Efficacy : NALIGV-NMP has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents, potentially leading to improved treatment outcomes.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of NALIGV-NMP significantly reduced neuronal loss in models of ischemic injury. The findings suggest potential therapeutic applications in stroke management.

-

Anti-cancer Activity :

- In a comparative study involving various cancer cell lines, NALIGV-NMP was found to inhibit cell proliferation effectively. The IC50 values indicated a strong dose-dependent response, particularly in breast and lung cancer cells.

Table 1: Summary of Biological Activities of NALIGV-NMP

Table 2: IC50 Values for NALIGV-NMP Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.